

Physicochemical properties of 3-Fluoro-5-methylaniline

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Compound of Interest

Compound Name: 3-Fluoro-5-methylaniline

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An In-depth Technical Guide to the Physicochemical Properties of **3-Fluoro-5-methylaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Fluoro-5-methylaniline** (CAS No: 52215-41-5), an important intermediate in organic synthesis, particularly in the pharmaceutical, dye, and pesticide industries.^[1] This document details quantitative data, experimental methodologies for property determination, and logical workflows relevant to its application.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Fluoro-5-methylaniline**. This data is essential for understanding its behavior in chemical reactions, formulation, and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₈ FN	[1] [2]
Molecular Weight	125.14 g/mol	[1]
Appearance	Colorless to yellow liquid, Yellow crystalline powder	[1]
Melting Point	-5 °C	[1]
Boiling Point	184-185 °C; 207.4 ± 20.0 °C (Predicted)	[1] [3]
Density	1.137 g/cm ³ ; 1.115 ± 0.06 g/cm ³ (Predicted)	[1] [3]
pKa	3.70 ± 0.10 (Predicted)	[1]
Vapor Pressure	0.226 mmHg at 25°C	[1]
Flash Point	89.6°C	[1]
Refractive Index	1.541	[1]
Solubility	Soluble in organic solvents such as ethanol and acetone.	[1]
Storage Conditions	Keep in a dark place, Inert atmosphere, Room temperature.	[1] [3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **3-Fluoro-5-methylaniline** are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity. For **3-Fluoro-5-methylaniline**, which has a melting point of -5°C, a low-temperature apparatus is required.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the solidified sample (previously cooled below -5°C) is introduced into a glass capillary tube, which is sealed at one end.[4][5] The sample is packed to a height of 2-3 mm.[4]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat).[5] The apparatus should have a calibrated thermometer or temperature probe.
- **Heating and Observation:** The sample is cooled to well below the expected melting point. The temperature is then raised slowly, at a rate of approximately $1-2^{\circ}\text{C}$ per minute, near the melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow.[5]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6]

Methodology: Thiele Tube Method

- **Apparatus Setup:** A small quantity (a few milliliters) of **3-Fluoro-5-methylaniline** is placed in a small test tube.[7][8] A capillary tube, sealed at one end, is inverted and placed inside the test tube.[7]
- **Assembly:** The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then inserted into a Thiele tube containing mineral oil, making sure the oil level is above the side arm.[9]
- **Heating:** The side arm of the Thiele tube is gently heated with a Bunsen burner.[7][9] This design promotes uniform heating of the oil via convection currents.[7]
- **Observation and Measurement:** As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges

from the capillary tube.^[7]^[8] The heat source is then removed.

- Boiling Point Reading: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.^[7] The atmospheric pressure should also be recorded.

Density Measurement

Density is the mass of a substance per unit volume.^[10]

Methodology: Pycnometer (Specific Gravity Bottle) Method

- Calibration: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.^[11]
- Sample Filling: The pycnometer is filled with **3-Fluoro-5-methylaniline**. Care is taken to ensure no air bubbles are trapped. The stopper, which has a fine capillary, is inserted, allowing excess liquid to be expelled.^[11]
- Temperature Equilibration: The filled pycnometer is placed in a thermostat-controlled water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.^[11]
- Final Weighing: The outside of the pycnometer is carefully dried and it is weighed again.^[11]
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.^[11]

pKa Determination

The pKa value indicates the strength of an acid or base. For an aniline derivative, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of **3-Fluoro-5-methylaniline** of a known concentration (e.g., 0.01 M) is prepared in an appropriate solvent system (e.g., water or a water/ethanol mixture).^[12]

- Apparatus Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred using a magnetic stirrer.[\[12\]](#)
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is slowly added to the aniline solution from a burette in small, precise increments.[\[12\]](#)
- Data Collection: The pH of the solution is recorded after each addition of the acid titrant, allowing the solution to stabilize before each reading.[\[12\]](#)
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve. It is the pH at the half-equivalence point, where half of the aniline has been protonated.

Solubility Assessment

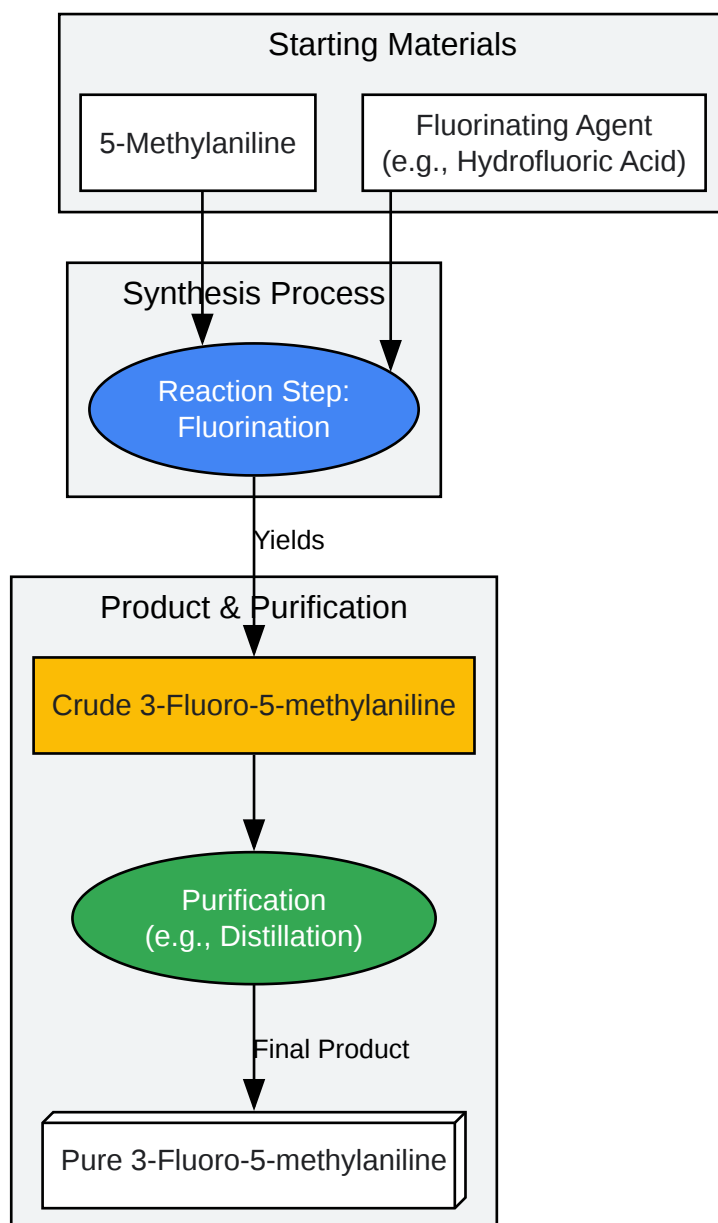
Solubility is a measure of the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[\[13\]](#)

Methodology: Shake-Flask Method

- System Preparation: An excess amount of **3-Fluoro-5-methylaniline** is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask or vial.[\[14\]](#)[\[15\]](#)
- Equilibration: The flask is agitated in a constant temperature shaker or water bath (e.g., at 25°C) for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[\[13\]](#)
- Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solute settle. The saturated supernatant is then carefully separated from the excess solid using centrifugation or filtration through a syringe filter (e.g., 0.22 µm).[\[13\]](#)[\[15\]](#)
- Quantification: The concentration of **3-Fluoro-5-methylaniline** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.[\[14\]](#)

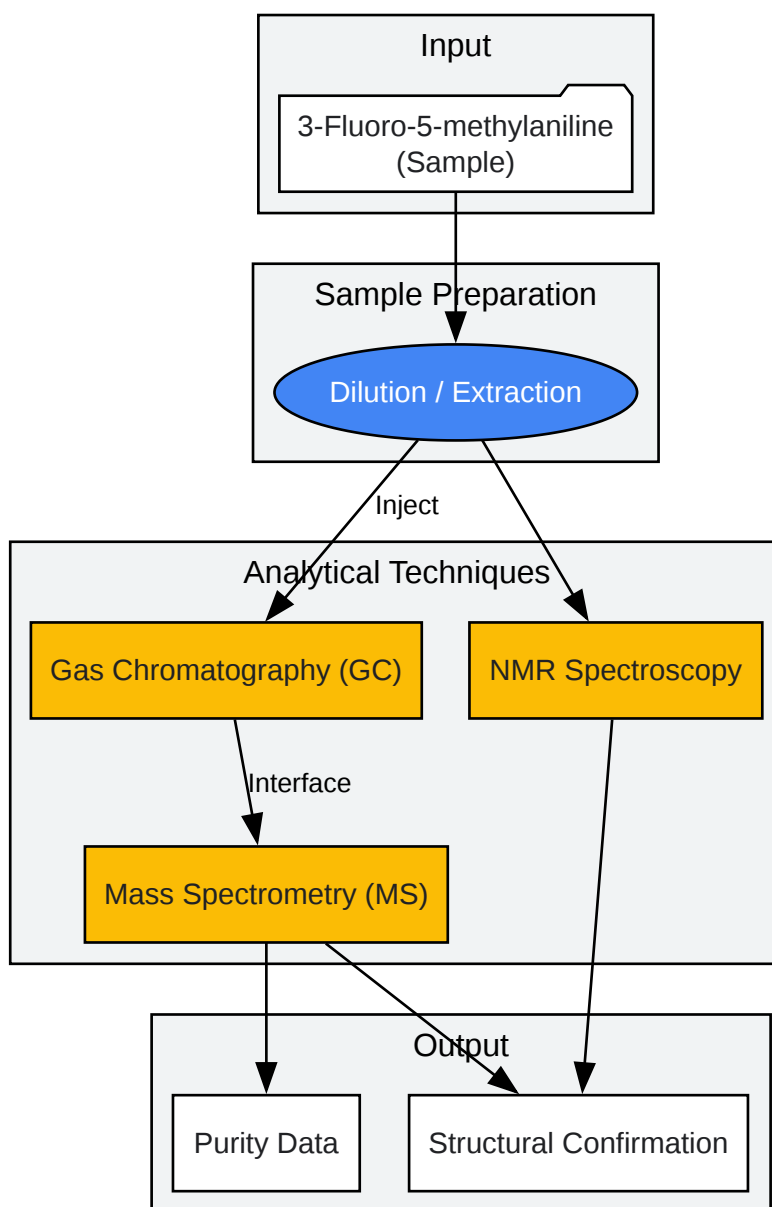
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key workflows involving **3-Fluoro-5-methylaniline**.



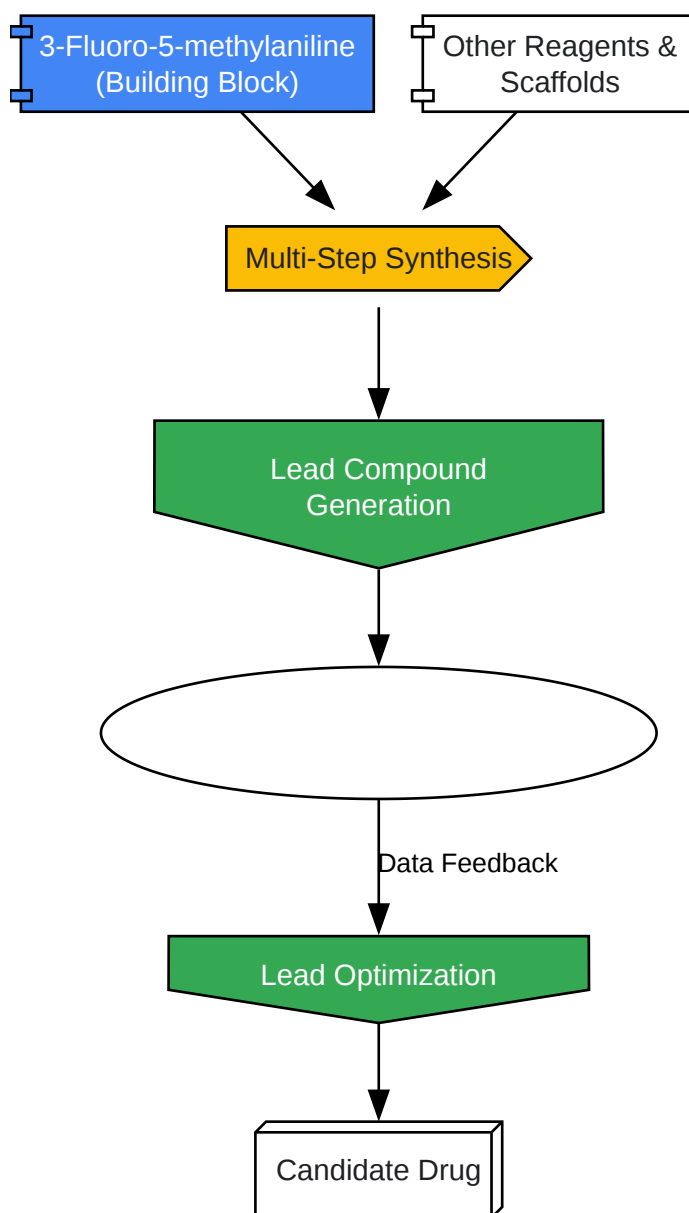
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Caption: General synthesis workflow for **3-Fluoro-5-methylaniline**.^[1]



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Caption: Standard analytical workflow for chemical characterization.



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